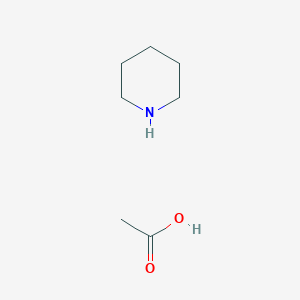

Piperidinium acetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C7H15NO2 |

|---|---|

分子量 |

145.20 g/mol |

IUPAC名 |

acetic acid;piperidine |

InChI |

InChI=1S/C5H11N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h6H,1-5H2;1H3,(H,3,4) |

InChIキー |

RAIYODFGMLZUDF-UHFFFAOYSA-N |

正規SMILES |

CC(=O)O.C1CCNCC1 |

製品の起源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Piperidinium Acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidinium (B107235) acetate (B1210297), a salt formed from the neutralization of piperidine (B6355638) with acetic acid, is a versatile and widely utilized reagent in organic synthesis. This technical guide provides an in-depth overview of the physical and chemical properties of piperidinium acetate, detailed experimental protocols for its synthesis and its application as a catalyst, and a discussion of its role in key chemical transformations. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.

Physical and Chemical Properties

This compound is a white to almost white crystalline solid.[1] It is an ionic compound consisting of the piperidinium cation and the acetate anion.

Physical Properties

The key physical properties of this compound are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅NO₂ | [2] |

| Molecular Weight | 145.20 g/mol | [3] |

| Melting Point | 105-109 °C | [3][4] |

| Boiling Point | 96-98 °C at 9 Torr | [3] |

| Appearance | White to almost white crystalline solid | [1][5] |

| Solubility | Soluble in water and methanol. | [1][6] |

Chemical Properties

This compound's chemical behavior is dictated by the acidic nature of the piperidinium cation and the basic nature of the acetate anion.

-

pKa: The pKa of the piperidinium ion is 11.1, indicating that piperidine is a moderately strong base.[7][8] This property is crucial for its role as a basic catalyst.

-

Catalytic Activity: this compound is an effective catalyst for various organic reactions, most notably the Knoevenagel and aldol (B89426) condensations.[9][10] The acetate ion acts as the base to deprotonate an active methylene (B1212753) compound, while the piperidinium ion can act as a proton source.

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show characteristic signals for both the piperidinium cation and the acetate anion. The protons on the piperidine ring will be deshielded due to the positive charge on the nitrogen atom.

Expected Chemical Shifts (in CDCl₃):

-

Piperidinium Protons (α to N): ~3.0-3.2 ppm (triplet)

-

Piperidinium Protons (β, γ to N): ~1.7-1.9 ppm (multiplet)

-

Acetate Protons: ~1.9-2.1 ppm (singlet)

-

N-H Protons: Broad signal, chemical shift dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts (in CDCl₃):

-

Piperidinium Carbons (α to N): ~45-50 ppm

-

Piperidinium Carbons (β, γ to N): ~22-27 ppm

-

Acetate Carbonyl Carbon: ~175-180 ppm

-

Acetate Methyl Carbon: ~20-25 ppm

FTIR Spectroscopy

The infrared spectrum reveals the presence of key functional groups.

Expected Characteristic Absorption Bands:

-

N-H Stretching (Piperidinium): Broad band around 3200-3400 cm⁻¹

-

C-H Stretching (Aliphatic): 2800-3000 cm⁻¹

-

C=O Stretching (Acetate): Strong absorption around 1550-1610 cm⁻¹ (asymmetric) and 1400-1450 cm⁻¹ (symmetric)

-

N-H Bending: Around 1600-1650 cm⁻¹

Experimental Protocols

Synthesis of this compound

This protocol describes the straightforward synthesis of this compound from piperidine and acetic acid.[1]

Caption: Synthesis of this compound Workflow.

Materials:

-

Piperidine

-

Glacial Acetic Acid

-

Ethanol

-

Toluene (for crystallization)

Procedure:

-

In a round-bottom flask, dissolve a stoichiometric amount of piperidine in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of glacial acetic acid dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Remove the ethanol under reduced pressure.

-

The resulting crude product can be purified by crystallization from dry toluene.[1]

Knoevenagel Condensation using this compound

This protocol outlines the use of this compound as a catalyst for the Knoevenagel condensation.[6]

Caption: Knoevenagel Condensation Experimental Workflow.

Materials:

-

Aldehyde or ketone

-

Active methylene compound (e.g., malonic acid, ethyl cyanoacetate)

-

This compound (catalytic amount)

-

Solvent (e.g., ethanol, toluene)

Procedure:

-

To a solution of the aldehyde or ketone and the active methylene compound in a suitable solvent, add a catalytic amount of this compound.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate it, and purify the product by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

This compound functions as a Brønsted acid-base catalyst. The following diagram illustrates the catalytic cycle in a Knoevenagel condensation.

Caption: Catalytic Cycle of this compound.

Conclusion

This compound is a readily available and efficient catalyst for fundamental carbon-carbon bond-forming reactions. Its well-defined physical and chemical properties, coupled with straightforward synthesis and application protocols, make it a valuable tool for researchers in organic synthesis and drug development. This guide provides a solid foundation for understanding and utilizing this important chemical compound.

References

- 1. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | 4540-33-4 | FP76003 | Biosynth [biosynth.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. amherst.edu [amherst.edu]

- 6. researchgate.net [researchgate.net]

- 7. Answered: Н Н н Н piperidinium ion pK = 11.1 aziridinium ion pK = 8.0 | bartleby [bartleby.com]

- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to the Laboratory Synthesis of Piperidinium Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis, properties, and applications of piperidinium (B107235) acetate (B1210297). Piperidinium acetate is an organic salt composed of a piperidinium cation and an acetate anion.[1] It typically presents as a colorless to pale yellow solid with a distinct ammonia-like aroma.[2] This compound is highly valued in organic synthesis, where it functions as a versatile and efficient dual acid-base catalyst for various reactions, including Knoevenagel and aldol (B89426) condensations.[3][4]

The synthesis of this compound is a straightforward acid-base reaction, making it an accessible yet crucial reagent for numerous chemical transformations. This document outlines a detailed experimental protocol for its preparation, presents key data in a structured format, and illustrates the underlying chemical principles and workflows through diagrams.

Experimental Protocol: Synthesis of this compound

This protocol details the direct reaction of piperidine (B6355638) with acetic acid, a common and efficient method for preparing this compound in a laboratory setting.[2][3]

1. Materials and Reagents:

-

Piperidine (C₅H₁₁N), ≥99% purity

-

Glacial Acetic Acid (CH₃COOH), ≥99.7% purity

-

Ethanol (B145695) (C₂H₅OH), anhydrous

-

Diethyl ether, anhydrous

-

Deionized water

2. Equipment:

-

Round-bottom flask (100 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Glassware for crystallization

-

Fume hood

3. Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Piperidine is a flammable, toxic, and corrosive liquid.

-

Glacial acetic acid is corrosive and causes severe skin burns and eye damage.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

4. Synthesis Procedure:

-

Reaction Setup: Place a magnetic stir bar in a 100 mL round-bottom flask and add 50 mL of ethanol. Place the flask in an ice bath on a magnetic stirrer.

-

Addition of Piperidine: Carefully add piperidine (e.g., 8.5 g, 0.1 mol) to the cold ethanol with gentle stirring.

-

Addition of Acetic Acid: In a dropping funnel, place an equimolar amount of glacial acetic acid (e.g., 6.0 g, 0.1 mol). Add the acetic acid dropwise to the stirred piperidine solution over 15-20 minutes. The dropwise addition is crucial to control the exothermic nature of the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour to ensure the reaction goes to completion.

-

Isolation of Product:

-

Remove the ethanol using a rotary evaporator. The resulting product may be a viscous oil or a solid.

-

To induce crystallization, dissolve the residue in a minimal amount of warm ethanol and then add cold diethyl ether until the solution becomes cloudy.

-

Allow the solution to stand at a low temperature (e.g., in a refrigerator or ice bath) to facilitate the precipitation of this compound crystals.[2]

-

-

Purification and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities.

-

Dry the purified this compound crystals under vacuum to obtain the final product.

-

Data Presentation

The following table summarizes the quantitative data and physical properties of this compound.

| Parameter | Value | Reference/Note |

| Reactants | ||

| Piperidine | 8.51 g (0.1 mol) | Stoichiometric amount |

| Glacial Acetic Acid | 6.01 g (0.1 mol) | Stoichiometric amount |

| Product | ||

| Chemical Formula | C₇H₁₅NO₂ | [5] |

| Molecular Weight | 145.20 g/mol | [5][6] |

| Theoretical Yield | 14.52 g | Based on 100% conversion |

| Physical Properties | ||

| Appearance | Colorless to pale yellow crystalline solid | [2] |

| Melting Point | 96-98 °C | [7] |

| Solubility | Soluble in water and some organic solvents | [2] |

Reaction Mechanism and Catalytic Role

The synthesis of this compound is a classic Brønsted-Lowry acid-base reaction. The lone pair of electrons on the nitrogen atom of piperidine (a base) deprotonates the carboxylic acid group of acetic acid (an acid). This proton transfer results in the formation of the piperidinium cation and the acetate anion, which are held together by ionic attraction.

As a catalyst, this compound's efficacy stems from its dual-function nature.[3]

-

The Piperidinium Cation (Brønsted Acid): Donates a proton to activate electrophiles, such as the carbonyl group of an aldehyde or ketone.

-

The Acetate Anion (Brønsted Base): Accepts a proton from a compound with an active methylene (B1212753) group, generating a nucleophilic enolate.

This bifunctional catalysis is particularly effective in reactions like the Knoevenagel condensation, where both an acidic and a basic catalyst are required to facilitate the reaction.[3]

Mandatory Visualizations

Diagram 1: Synthesis Workflow

References

- 1. CAS 4540-33-4: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 4540-33-4 | Benchchem [benchchem.com]

- 4. organic chemistry - Ring formations catalyzed by this compound: Robinson annulation? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C7H15NO2 | CID 3014295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

The Dual Role of Piperidinium Acetate in Organic Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Piperidinium (B107235) acetate (B1210297), a simple salt formed from the acid-base reaction of piperidine (B6355638) and acetic acid, has emerged as a remarkably versatile and efficient organocatalyst. Its efficacy lies in its bifunctional nature, acting as both a Brønsted acid and a Brønsted base within a single catalytic entity. This dual activation capability facilitates a variety of carbon-carbon bond-forming reactions, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates. This technical guide provides an in-depth exploration of the mechanism of action of piperidinium acetate in key organic transformations, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Core Principle: Bifunctional Acid-Base Catalysis

The catalytic prowess of this compound stems from the dynamic equilibrium between the piperidinium cation ([C₅H₁₀NH₂]⁺) and the acetate anion ([CH₃COO]⁻). The piperidinium ion serves as a Brønsted acid, capable of donating a proton to activate electrophiles, typically by protonating a carbonyl oxygen. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the acetate ion acts as a Brønsted base, abstracting a proton from a pronucleophile to generate a more potent nucleophile, such as an enolate or a carbanion.[1] This cooperative action within a single catalyst streamlines reaction pathways and often leads to high efficiency under mild conditions.

Key Applications and Mechanisms of Action

This compound is prominently featured in several cornerstone reactions of organic synthesis, including the Knoevenagel condensation, Michael addition, and aldol (B89426) condensation.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction between an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) and a carbonyl compound, leading to a new carbon-carbon double bond. This compound is a classic and highly effective catalyst for this transformation.

Mechanism: Two primary mechanistic pathways are proposed for the this compound-catalyzed Knoevenagel condensation:

-

Dual Acid-Base Catalysis Pathway:

-

The acetate ion deprotonates the active methylene compound to form a resonance-stabilized enolate.

-

Simultaneously, the piperidinium ion protonates the carbonyl oxygen of the aldehyde or ketone, activating it towards nucleophilic attack.

-

The enolate attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Subsequent proton transfer and elimination of a water molecule yield the α,β-unsaturated product.

-

-

Iminium Ion Pathway:

-

Piperidine, in equilibrium with this compound, reacts with the carbonyl compound to form a carbinolamine intermediate.

-

The carbinolamine dehydrates to form a highly electrophilic iminium ion.

-

The acetate ion deprotonates the active methylene compound to form an enolate.

-

The enolate attacks the iminium ion.

-

Elimination of piperidine regenerates the catalyst and forms the final product. Theoretical calculations suggest that the formation of the iminium ion can be the rate-determining step.[2]

-

Quantitative Data:

The efficiency of this compound in catalyzing the Knoevenagel condensation between various aromatic aldehydes and malononitrile (B47326) is summarized in the table below.

| Aromatic Aldehyde | Reaction Time (h) | Conversion (%) |

| Pentafluorobenzaldehyde | 24 | >95 |

| 4-Nitrobenzaldehyde (B150856) | 48 | ~80 |

| 4-Cyanobenzaldehyde | 72 | ~75 |

| 4-Trifluoromethylbenzaldehyde | 96 | ~60 |

Experimental Protocol: Synthesis of (E)-2-(4-nitrobenzylidene)malononitrile

-

Reaction Setup: To a solution of 4-nitrobenzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (B145695) (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.1 mmol).

-

Reaction Execution: The reaction mixture is stirred and heated to reflux (approximately 78 °C).

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of hexane (B92381) and ethyl acetate as the eluent.

-

Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from ethanol to afford the pure (E)-2-(4-nitrobenzylidene)malononitrile.

Catalytic Cycle Visualization:

Michael Addition

The Michael addition is the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). This compound can effectively catalyze this reaction by generating the required nucleophile.

Mechanism:

-

The acetate ion deprotonates the Michael donor (e.g., a β-ketoester, malonate, or nitroalkane) to form a stabilized carbanion.

-

The carbanion then attacks the β-carbon of the Michael acceptor in a 1,4-conjugate addition fashion.

-

The resulting enolate is protonated by the piperidinium ion (or solvent) to yield the final Michael adduct and regenerate the catalyst.

Quantitative Data:

The this compound-catalyzed Michael addition of various active methylene compounds to chalcone (B49325) demonstrates good to excellent yields.

| Michael Donor | Michael Acceptor | Reaction Time (h) | Yield (%) |

| Nitromethane (B149229) | Chalcone | 6 | 85 |

| Diethyl malonate | Chalcone | 8 | 92 |

| Acetylacetone | Chalcone | 5 | 95 |

Experimental Protocol: Michael Addition of Nitromethane to Chalcone

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve chalcone (1.0 mmol) and nitromethane (1.2 mmol) in ethanol (15 mL).

-

Catalyst Addition: Add this compound (0.1 mmol) to the solution.

-

Reaction Execution: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water (50 mL) and acidify with dilute HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (hexane/ethyl acetate eluent).

Catalytic Cycle Visualization:

Aldol Condensation

The aldol condensation is a reaction that forms a β-hydroxy aldehyde or ketone (an aldol addition product), which can then dehydrate to an α,β-unsaturated carbonyl compound. This compound catalyzes this reaction through its dual acid-base properties.

Mechanism:

-

The acetate ion acts as a base to deprotonate the α-carbon of an enolizable aldehyde or ketone, forming an enolate.

-

The piperidinium ion protonates the carbonyl oxygen of a second molecule of the aldehyde or ketone, activating it.

-

The enolate attacks the activated carbonyl carbon, forming the aldol addition product after proton transfer.

-

Under harsher conditions (e.g., heating), the aldol adduct can undergo dehydration, facilitated by the catalyst, to form the α,β-unsaturated product.

Experimental Workflow:

Cascade Reactions: Synthesis of Chroman-4-ones

This compound is also highly effective in catalyzing cascade or domino reactions, where multiple bond-forming events occur in a single pot. A notable example is the synthesis of 2,3-disubstituted chroman-4-ones from o-hydroxyphenyl-β-diketones and aldehydes. This transformation proceeds via a Knoevenagel condensation followed by an intramolecular O-Michael addition.

Mechanism:

-

The reaction initiates with a this compound-catalyzed Knoevenagel condensation between the aldehyde and the active methylene group of the β-diketone.

-

This forms an α,β-unsaturated intermediate.

-

The phenoxide, formed by the deprotonation of the ortho-hydroxyl group by the acetate ion, then undergoes a rapid intramolecular conjugate addition (O-Michael addition) to the newly formed double bond.

-

Protonation of the resulting enolate yields the 2,3-disubstituted chroman-4-one.

Quantitative Data:

The synthesis of various 2,3-disubstituted chroman-4-ones using this compound as a catalyst proceeds in moderate to good yields.[3]

| Aldehyde | Diketone | Yield (%) |

| Benzaldehyde | 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 78 |

| 4-Chlorobenzaldehyde | 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 82 |

| 2-Chlorobenzaldehyde | 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 52[3] |

| 4-Methoxybenzaldehyde | 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 75 |

Logical Relationship Diagram:

Conclusion

This compound stands out as a cost-effective, efficient, and versatile organocatalyst. Its ability to act as both a Brønsted acid and a Brønsted base allows for the activation of both electrophiles and nucleophiles, making it suitable for a range of important C-C bond-forming reactions. The mechanistic understanding of its role in Knoevenagel condensations, Michael additions, aldol condensations, and cascade reactions provides a solid foundation for its application in the synthesis of valuable organic compounds. The mild reaction conditions and operational simplicity associated with this compound catalysis further enhance its appeal for both academic research and industrial applications in drug development and fine chemical synthesis.

References

The Dual Role of Piperidinium Acetate: A Brønsted Acid-Base Catalyst in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Piperidinium (B107235) acetate (B1210297), an organic salt formed from the neutralization of piperidine (B6355638) with acetic acid, has emerged as a versatile and efficient bifunctional catalyst in a variety of organic transformations.[1][2] Its efficacy stems from the unique synergistic action of its constituent ions: the piperidinium cation, which acts as a Brønsted acid, and the acetate anion, which serves as a Brønsted base.[2] This guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with piperidinium acetate catalysis, offering valuable insights for professionals in chemical research and drug development.

Physicochemical Properties and Synthesis

This compound is typically a white to pale yellow crystalline solid, soluble in water and some organic solvents.[1][3] Its dual acid-base nature is conferred by the equilibrium between the piperidinium cation and the acetate anion.[2]

| Property | Value | Reference |

| CAS Number | 4540-33-4 | [1][4] |

| Molecular Formula | C₇H₁₅NO₂ | [1][5] |

| Molar Mass | 145.20 g/mol | [4][5] |

| Melting Point | 105-106 °C | [1][4] |

| Boiling Point | 96-98 °C (at 9 Torr) | [1][6] |

| Appearance | Colorless or pale yellow solid | [1] |

Diagram 1: Structure of this compound

Caption: Dual functionality of this compound.

Mechanism of Brønsted Acid-Base Catalysis

The catalytic prowess of this compound lies in its ability to simultaneously provide both an acidic and a basic site. The piperidinium cation can donate a proton to activate an electrophile (e.g., a carbonyl group), while the acetate anion can accept a proton to generate a nucleophile (e.g., an enolate from an active methylene (B1212753) compound).[2] This cooperative action facilitates reactions that might otherwise require sequential acid and base additions, often under milder conditions.

One of the most prominent applications of this compound is in the Knoevenagel condensation .[2][7] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.[2] While several mechanisms have been proposed, the iminium salt pathway is frequently suggested when secondary amines like piperidine are used.[2][8]

The catalytic cycle is believed to proceed as follows:

-

Iminium Ion Formation: The piperidine (in equilibrium with its salt) reacts with the carbonyl compound to form a highly electrophilic iminium ion.

-

Enolate Formation: The acetate anion deprotonates the active methylene compound to form a nucleophilic enolate.

-

C-C Bond Formation: The enolate attacks the iminium ion, forming a new carbon-carbon bond.[8]

-

Catalyst Regeneration: The resulting intermediate eliminates the piperidine catalyst to yield the α,β-unsaturated product.[8]

Caption: Catalytic cycle of the Knoevenagel condensation.

Applications in Organic Synthesis

This compound has proven effective in a range of carbon-carbon bond-forming reactions, highlighting its utility in synthesizing complex organic molecules.[2]

Knoevenagel Condensation

This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds.[2] this compound efficiently catalyzes the condensation of various aldehydes with active methylene compounds.[2]

| Aldehyde | Active Methylene Compound | Conditions | Yield (%) | Reference |

| 5-Hydroxymethyl-2-furaldehyde | Malonic Acid | 100 °C, 3 h | 96 | [9] |

| 5-Methyl-2-furaldehyde | Malonic Acid | 100 °C, 3 h | 94 | [9] |

| 2-Furaldehyde | Malonic Acid | 100 °C, 3 h | 85 | [9] |

| 5-Chloromethyl-2-furaldehyde | Malonic Acid | 100 °C, 3 h | 78 | [9] |

| Benzaldehyde | Malononitrile | Toluene, reflux | >95 | [2] |

Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for synthesizing β-nitro alcohols, which are valuable synthetic intermediates.[2] this compound serves as an effective dual acid-base catalyst for this transformation.[2]

| Aldehyde | Nitroalkane | Conditions | Product | Reference |

| Aromatic Aldehydes | Nitroalkanes | Not specified | β-nitro alcohols | [2] |

Cascade Reactions

This compound has been successfully employed in cascade reactions to synthesize heterocyclic compounds. For instance, it catalyzes the Knoevenagel and O-Michael cascade reaction between o-hydroxyphenyl-β-diketones and various aldehydes to produce chroman-4-ones and benzofuran-3-ones in moderate to good yields.[10]

| Reactant 1 | Aldehyde | Product Type | Yield (%) | Reference |

| o-hydroxyphenyl-β-diketone | 4-Chlorobenzaldehyde | Chroman-4-one | 85 | [10] |

| o-hydroxyphenyl-β-diketone | 4-Methylbenzaldehyde | Chroman-4-one | 82 | [10] |

| o-hydroxyphenyl-β-diketone | Benzaldehyde | Benzofuran-3-one | 75 | [10] |

Experimental Protocols

Synthesis of this compound Catalyst

A straightforward method for preparing this compound involves the direct reaction of piperidine with acetic acid.[1][2]

Procedure:

-

Dissolve piperidine (1.0 eq) in a suitable alcohol solvent, such as ethanol.[1]

-

Carefully add acetic acid (1.0 eq) dropwise to the solution while stirring. The reaction is exothermic.

-

The this compound salt is typically formed in situ or can be isolated by crystallization or evaporation of the solvent.[1][2]

General Protocol for Knoevenagel Condensation

The following is a representative procedure for a this compound-catalyzed Knoevenagel condensation.

Procedure:

-

To a round-bottom flask, add the aldehyde (1.0 eq), the active methylene compound (1.0-1.3 eq), and this compound (0.1-1.0 eq).[9]

-

Add a suitable solvent (e.g., toluene, ethanol, or perform solvent-free).

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[9][11]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the product and wash with a cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated compound.

Caption: General workflow for a this compound-catalyzed reaction.

Conclusion

This compound stands out as a simple, inexpensive, and highly effective Brønsted acid-base organocatalyst.[1][2] Its bifunctional nature allows for the synergistic activation of both electrophiles and nucleophiles, facilitating a variety of important organic transformations under relatively mild conditions. The ease of its preparation and application, particularly in fundamental reactions like the Knoevenagel condensation, makes it an invaluable tool for synthetic chemists in both academic and industrial settings. Future research may further expand its utility in more complex cascade reactions and asymmetric synthesis, solidifying its role as a privileged catalyst in modern organic chemistry.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 4540-33-4 | Benchchem [benchchem.com]

- 3. CAS 4540-33-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 4540-33-4 | FP76003 | Biosynth [biosynth.com]

- 5. This compound | C7H15NO2 | CID 3014295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS No.4540-33-4,this compound Suppliers [lookchem.com]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]

Spectroscopic Characterization of Piperidinium Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidinium (B107235) acetate (B1210297), a simple organic salt formed from the acid-base reaction of piperidine (B6355638) and acetic acid, finds utility in organic synthesis as a basic catalyst. A thorough understanding of its structural and spectroscopic properties is fundamental for its application and for quality control. This technical guide provides a summary of the expected spectroscopic data for piperidinium acetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of readily available, published experimental spectra for this specific salt, this guide leverages established principles of spectroscopy and data from analogous structures to present a detailed predictive analysis. Furthermore, it outlines comprehensive, generalized experimental protocols for obtaining such data.

Introduction

This compound (C₅H₁₁N·C₂H₄O₂) is an ionic compound with a molecular weight of 145.20 g/mol . It is typically a white, water-soluble solid.[1] Its utility as a catalyst in reactions such as the Knoevenagel condensation stems from the Brønsted acid-base character of the piperidinium cation and the acetate anion, respectively.[2] Accurate spectroscopic characterization is crucial for confirming the identity and purity of the salt. This document serves as a reference for the expected spectroscopic signatures of this compound and provides standardized methodologies for their acquisition.

Predicted Spectroscopic Data

Due to a lack of publicly available experimental spectra for this compound, the following sections provide predicted data based on the known spectral properties of the piperidinium cation and the acetate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, the spectra will show signals corresponding to the protons and carbons of both the piperidinium cation and the acetate anion.

2.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show four distinct signals. The protonation of the nitrogen in the piperidine ring will cause a downfield shift of the adjacent protons (α-protons) compared to free piperidine. The chemical shifts are solvent-dependent.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Piperidinium H-1 (N-H₂) | Broad singlet | 2H | |

| Piperidinium H-2, H-6 (α-CH₂) | ~3.0 - 3.3 | Multiplet | 4H |

| Piperidinium H-3, H-5 (β-CH₂) | ~1.7 - 1.9 | Multiplet | 4H |

| Piperidinium H-4 (γ-CH₂) | ~1.6 - 1.8 | Multiplet | 2H |

| Acetate CH₃ | ~1.9 | Singlet | 3H |

2.1.2. Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show four signals. The carbons of the piperidinium cation will be deshielded compared to piperidine.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Piperidinium C-2, C-6 (α-C) | ~45 - 50 |

| Piperidinium C-3, C-5 (β-C) | ~22 - 26 |

| Piperidinium C-4 (γ-C) | ~21 - 25 |

| Acetate C=O | ~175 - 180 |

| Acetate CH₃ | ~20 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of the piperidinium cation (a secondary ammonium (B1175870) salt) and the carboxylate group of the acetate anion.

| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200 - 2700 | N-H₂⁺ stretching | Strong, Broad |

| 2950 - 2850 | C-H stretching (aliphatic) | Medium-Strong |

| ~1620 - 1560 | N-H₂⁺ bending | Medium |

| ~1580 - 1550 | Asymmetric COO⁻ stretching | Strong |

| ~1420 - 1380 | Symmetric COO⁻ stretching | Strong |

Mass Spectrometry (MS)

Analysis of an organic salt like this compound by mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), will typically show ions corresponding to the cation and anion, as well as clusters.

| Ionization Mode | Expected m/z | Corresponding Ion |

| Positive ESI | 86.0964 | [Piperidine + H]⁺ |

| Negative ESI | 59.0138 | [Acetic Acid - H]⁻ |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic salt such as this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the this compound sample.

-

Transfer the sample to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). This compound is soluble in water.[3]

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.[4]

3.1.2. ¹H NMR Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer might include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Fourier transform, phase correct, and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak.

-

Integrate the signals.

3.1.3. ¹³C NMR Acquisition

-

Using the same sample, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum. Typical parameters might include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 or more, depending on sample concentration.[5]

-

-

Process the FID similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample, Attenuated Total Reflectance (ATR) or the KBr pellet method can be used. ATR is often simpler.

3.2.1. ATR-FTIR Protocol

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol (B130326) or acetone, and allow it to dry completely.

-

Record a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum.

-

Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

After analysis, clean the crystal and press arm tip thoroughly.

Mass Spectrometry

Electrospray Ionization (ESI) is the preferred method for analyzing pre-formed ions in a salt.

3.3.1. ESI-MS Protocol

-

Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).[6]

-

Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL using a solvent compatible with ESI-MS, such as methanol, acetonitrile, or water, often with a small amount of formic acid for positive mode or ammonia (B1221849) for negative mode to aid ionization (though not always necessary for a salt).[7]

-

Infuse the sample solution into the ESI source via a syringe pump or an LC system at a flow rate of 5-20 µL/min.

-

Acquire spectra in both positive and negative ion modes. Typical ESI source parameters might be:

-

Capillary voltage: 3-4 kV

-

Nebulizing gas pressure: 10-20 psi

-

Drying gas flow: 5-10 L/min

-

Drying gas temperature: 200-300 °C

-

-

Analyze the resulting spectra for the m/z values corresponding to the piperidinium cation and the acetate anion.

Visualization of Spectroscopic Workflow

The logical flow of the spectroscopic characterization of this compound is depicted below.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

The Catalyst's Chronicle: A Deep Dive into Piperidinium Acetate in Organic Synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, history, and application of piperidinium (B107235) acetate (B1210297) as a versatile catalyst in organic synthesis.

Introduction

Piperidinium acetate, a simple salt formed from the neutralization of piperidine (B6355638) with acetic acid, has carved a significant niche in the synthetic organic chemist's toolbox. Its efficacy as a mild, bifunctional Brønsted acid-base catalyst has made it particularly valuable in a range of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. This technical guide delves into the historical origins of this compound's use in organic synthesis, provides a detailed look at its catalytic mechanism, presents quantitative data for key reactions, and offers detailed experimental protocols for its application.

Historical Development

The utilization of amine salts as catalysts in organic reactions has roots in the early 20th century. Foundational work by scientists such as Dakin, Kuhn, and Hoffer paved the way for understanding the catalytic activity of primary and secondary amines in condensation reactions.[1] A pivotal moment came in 1936 when Kuhn discovered that the carboxylic acid salts of amines were effective catalysts for the aldol (B89426) reaction.[1] Building on this, Langenbeck and Sauerbier later employed this compound in their research on the catalytic hydration of crotonaldehyde.[1]

Initially, reactions like the Knoevenagel condensation were often catalyzed by secondary amines such as piperidine, sometimes with the addition of an acid.[1] Over time, the use of pre-formed piperidinium salts like this compound gained favor due to better control and reproducibility of reactions.[1] A notable historical publication by Poirier et al. in 1961 detailed an "abnormal condensation" of this compound with aromatic aldehydes, leading to the formation of 3,5-dibenzylpyridines, highlighting the diverse reactivity of this catalyst.[2] This historical context demonstrates a progressive understanding and refinement of amine-based catalysis, leading to the establishment of this compound as a reliable and versatile reagent.

Catalytic Role and Mechanism

This compound's primary contribution to organic synthesis is its function as a Brønsted acid-base catalyst.[1] The piperidinium cation serves as a Brønsted acid, capable of donating a proton, while the acetate anion acts as a Brønsted base, accepting a proton.[1] This dual functionality is key to its effectiveness in reactions like the Knoevenagel condensation.

In the context of the Knoevenagel condensation, the catalytic cycle is thought to involve both the acidic and basic components of the salt.[1] Two principal mechanisms are often considered for secondary amine-catalyzed Knoevenagel condensations: one proceeding through a β-hydroxydicarbonyl intermediate (the Hann-Lapworth mechanism) and another involving the formation of an iminium salt.[1] The presence of both the piperidinium ion and the acetate ion can influence which pathway is favored.[1]

Below is a generalized preparation scheme for this compound.

The following diagram illustrates a plausible catalytic cycle for the Knoevenagel condensation catalyzed by this compound, highlighting its bifunctional nature.

Applications in Organic Synthesis

This compound has been successfully employed in a variety of organic transformations, extending beyond simple condensations to the synthesis of complex molecules and natural products.

Knoevenagel Condensation

The Knoevenagel condensation is the most prominent application of this compound. It effectively catalyzes the condensation of various aldehydes and ketones with active methylene compounds.

Table 1: this compound-Catalyzed Knoevenagel Condensation of 5-Substituted-2-furaldehydes with Malonic Acid

| Entry | 5-Substituted-2-furaldehyde | Product Yield (%) | Reference |

| 1 | 5-Hydroxymethylfurfural | 85 | [3] |

| 2 | 5-Acetoxymethylfurfural | 92 | [3] |

| 3 | 5-Chloromethylfurfural | 78 | [3] |

| 4 | Furfural | 95 | [3] |

| Reaction Conditions: Substrate (1.000 g), malonic acid (1.3 equiv), this compound (1 equiv), 100 °C, 3 h.[3] |

Synthesis of Heterocyclic Compounds

This compound is also a valuable catalyst in the synthesis of various heterocyclic compounds, which are important structural motifs in medicinal chemistry.

Table 2: Synthesis of 5-Arylidene-2,4-thiazolidinediones using this compound

| Entry | Aldehyde | Solvent | Yield (%) | Reference |

| 1 | 4-Hydroxy-3-methoxybenzaldehyde | Ethanol (B145695) | 70 | [4] |

| 2 | 4-Chlorobenzaldehyde | Ethanol | 65 | [4] |

| 3 | 3-Chlorobenzaldehyde | Ethanol | 54 | [4] |

| 4 | 4-Nitrobenzaldehyde | Toluene (B28343)/DMF | 85 | [5] |

| 5 | Benzaldehyde | Ethanol | 75 | [6] |

Total Synthesis of Natural Products

The mild and efficient nature of this compound catalysis has been exploited in the total synthesis of complex natural products. For instance, in the enantioselective total synthesis of (+)-Lithospermic acid, a potent anti-HIV agent, this compound was used to catalyze a key Knoevenagel condensation step.[7]

Table 3: Knoevenagel Condensation in the Total Synthesis of (+)-Lithospermic Acid

| Reactant 1 | Reactant 2 | Catalyst Loading | Solvent | Reaction Time | Yield (%) | Reference |

| β-keto ester 8 | 3,4-dibromobenzaldehyde | 5 mol % | Benzene | 6 h | Not explicitly stated for this step | [7] |

Experimental Protocols

General Preparation of this compound

This compound can be readily prepared by the reaction of piperidine with acetic acid.[8]

-

In a round-bottom flask, dissolve piperidine (1.0 eq) in a suitable alcohol solvent (e.g., ethanol).

-

Cool the solution in an ice bath.

-

Slowly add acetic acid (1.0 eq) to the cooled solution with stirring.

-

After the addition is complete, the solvent can be removed under reduced pressure, or the salt can be precipitated by the addition of a non-polar solvent like diethyl ether.

-

The resulting solid is collected by filtration and dried to afford this compound.

The following diagram illustrates a typical experimental workflow for a Knoevenagel condensation reaction using this compound.

Protocol for Knoevenagel Condensation: Synthesis of Cinnamic Acid Derivatives

This protocol is a general method adapted from the synthesis of cinnamic acid derivatives.[9]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (25 mmol), the active methylene compound (25 mmol), and a catalytic amount of this compound (e.g., 0.1-1.0 equivalent) in a suitable solvent such as ethanol or toluene (50 mL).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 1 to several hours depending on the substrates.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Protocol for the Synthesis of 5-Arylidene-thiazolidine-2,4-diones

The following is a general procedure for the synthesis of 5-arylidenethiazolidine-2,4-diones.[4]

-

Reactant Preparation: A mixture of thiazolidine-2,4-dione (21.36 mmol), the appropriate aromatic aldehyde (21.36 mmol), and this compound (or piperidine, which will form the salt in situ with any acidic protons) in ethanol (150 mL) is placed in a round-bottom flask.

-

Reaction: The mixture is refluxed for a period of 2 to 6 hours, with the reaction progress monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure 5-arylidene-thiazolidine-2,4-dione.

Conclusion

This compound has a rich history in organic synthesis, evolving from the early explorations of amine catalysis to a well-established, mild, and efficient bifunctional catalyst. Its primary application in the Knoevenagel condensation and its utility in the synthesis of complex heterocyclic and natural products underscore its importance. The dual Brønsted acid-base character of this compound provides a unique catalytic pathway for a variety of transformations. The straightforward preparation, mild reaction conditions, and broad applicability ensure that this compound will remain a valuable tool for synthetic chemists in both academic and industrial research.

References

- 1. This compound | 4540-33-4 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. Enantioselective Total Synthesis of (+)-Lithospermic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. chemrj.org [chemrj.org]

An In-depth Technical Guide to Piperidinium Acetate: Safety, Handling, and Disposal

This guide provides comprehensive safety, handling, and disposal information for piperidinium (B107235) acetate (B1210297), intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical information sources.

Chemical and Physical Properties

Piperidinium acetate is an organic compound that is a colorless or pale yellow solid with a distinct ammonia-like aroma.[1] It is formed from the reaction of piperidine (B6355638) and acetic acid.[1][2] It is soluble in water and some organic solvents and is often utilized as a basic catalyst in organic synthesis.[1]

| Property | Value | Source(s) |

| CAS Number | 4540-33-4 | [3][4][5][6][7] |

| Molecular Formula | C₇H₁₅NO₂ (or C₅H₁₁N·C₂H₄O₂) | [1][4][5][6] |

| Molecular Weight | 145.20 g/mol | [4][5][6] |

| Appearance | Colorless or pale yellow solid; White to almost white powder/crystal | [1][8] |

| Melting Point | 105 - 109 °C | [5][6] |

| Boiling Point | 96 - 98 °C @ 9 Torr | [5][6] |

| Density | 0.9366 g/cm³ | [6] |

| Flash Point | 4.4 °C | [6] |

| Solubility | Soluble in water and certain organic solvents | [1] |

Safety and Hazard Information

This compound is classified as an irritant. To the best of current knowledge, its toxicological properties have not been exhaustively investigated.[9]

| Classification | Hazard Statement | Code | Source(s) |

| Skin Irritation (Category 2) | Causes skin irritation | H315 | [3] |

| Serious Eye Irritation (Category 2A) | Causes serious eye irritation | H319 | [3] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation | H335 | [3] |

| Type | Statement | Code | Source(s) |

| Prevention | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 | [3][9] |

| Do not get in eyes, on skin, or on clothing. | P262 | [9] | |

| Wash skin thoroughly after handling. | P264 | [3] | |

| Use only outdoors or in a well-ventilated area. | P271 | [3] | |

| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | [3] | |

| Response | IF ON SKIN: Wash with plenty of soap and water. | P302+P352 | [3] |

| IF INHALED: Remove person to fresh air and keep comfortable for breathing. | P304+P340 | [3] | |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 | [3] | |

| Call a POISON CENTER or doctor if you feel unwell. | P312 | [3] | |

| If skin irritation occurs: Get medical advice/attention. | P332+P313 | [3] | |

| If eye irritation persists: Get medical advice/attention. | P337+P313 | [3] | |

| Take off contaminated clothing and wash it before reuse. | P362 | [3] | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | P403+P233 | [3] |

| Store locked up. | P405 | [3] | |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | P501 | [3] |

Handling and Storage Protocols

Proper handling and storage are crucial to minimize risk.

A comprehensive PPE strategy is the first line of defense.

-

Eye Protection: Wear chemical splash-resistant safety glasses or goggles that meet government standards such as OSHA 29 CFR 1910.133 or EU EN166.[3][9] A face shield may be appropriate for tasks with a higher splash risk.[10]

-

Hand Protection: Wear compatible, chemical-resistant gloves.[9] Gloves should be selected based on the specific workplace hazards and duration of use.[3]

-

Skin and Body Protection: At a minimum, a laboratory coat and close-toed footwear are required.[3] Select protective clothing based on the potential hazards and physical environment.[3]

-

Respiratory Protection: Use only in a well-ventilated area or outdoors.[3] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9][11][12]

-

Avoid breathing in fumes or dust.[3] Minimize dust generation and accumulation.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3]

-

Use in a well-ventilated area, such as a chemical fume hood.[13]

-

Keep away from incompatible substances, such as strong oxidizing agents.[3]

-

For long-term storage, a cool, dry place is recommended, potentially under an inert gas like nitrogen.[3][5][9]

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Immediate action is required in case of exposure. Always consult a physician and show them the Safety Data Sheet (SDS).[3]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Caption: Decision tree for first aid response to exposure.

-

Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away. Ensure the area is well-ventilated.[3] Remove all sources of ignition.[3][14]

-

Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[3][9]

-

Cleaning Protocol:

-

Prevent further leakage if it is safe to do so.[3]

-

For solid spills, vacuum or sweep up the material. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[3]

-

Place the collected material into a suitable, closed container for disposal.[3][9]

-

Consult local regulations for proper disposal procedures.[3]

-

Disposal Guidelines

The disposal of this compound must be conducted in compliance with all applicable regulations.

-

Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[3] Guidelines from the U.S. EPA for this classification can be found in 40 CFR 261.3.[3]

-

Regulatory Compliance: Waste generators must consult and observe all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

-

Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[3] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]

-

Packaging: Do not reuse empty containers. They should be handled and disposed of as unused product.[3][15]

Caption: Logical flow for the proper disposal of this compound.

Chemical Reactivity and Stability

-

Chemical Stability: The product is stable under recommended storage temperatures and pressures.[3]

-

Conditions to Avoid: Avoid dust generation, exposure to moisture, and proximity to open flames, hot surfaces, or other sources of ignition.[3][12][14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Upon decomposition, it may produce carbon oxides and nitrogen oxides.[3]

This compound is synthesized through a Brønsted acid-base reaction between piperidine (the base) and acetic acid (the acid).[2] The reaction is typically carried out in an alcohol solvent, which facilitates the proton transfer.[1][2]

Caption: Reaction pathway for the formation of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 4540-33-4 | Benchchem [benchchem.com]

- 3. aksci.com [aksci.com]

- 4. This compound | C7H15NO2 | CID 3014295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 4540-33-4 | FP76003 | Biosynth [biosynth.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 4540-33-4 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. biosynth.com [biosynth.com]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 11. peptide.com [peptide.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.ca [fishersci.ca]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the In-Situ Generation of Piperidinium Acetate for Catalytic Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the in-situ generation of piperidinium (B107235) acetate (B1210297) as a highly effective catalyst for various organic transformations, with a primary focus on the Knoevenagel condensation. The practice of generating the catalyst directly within the reaction mixture offers significant advantages in terms of operational simplicity, efficiency, and reproducibility.

Core Concept: In-Situ Catalyst Formation

Piperidinium acetate is an ionic salt formed from the simple acid-base reaction between piperidine (B6355638) (a secondary amine) and acetic acid.[1] Instead of using a pre-formed salt, the in-situ approach involves adding stoichiometric or catalytic amounts of both precursors directly to the reaction vessel.[2] This equilibrium-driven process ensures the presence of the active catalytic species throughout the reaction.

The dual functionality of this compound is central to its catalytic power. The piperidinium cation serves as a Brønsted acid, capable of donating a proton, while the acetate anion acts as a Brønsted base, accepting a proton.[3] This bifunctional nature allows it to facilitate reactions that require both acidic and basic steps, such as the Knoevenagel condensation.[3]

References

An In-depth Technical Guide to the pKa of Piperidinium Acetate

This technical guide provides a comprehensive overview of the acid-base properties of piperidinium (B107235) acetate (B1210297), a salt formed from the weak base piperidine (B6355638) and the weak acid acetic acid. For researchers, scientists, and professionals in drug development, a thorough understanding of the ionization behavior of such compounds is crucial for predicting their solubility, absorption, and interaction with biological systems. This document details the relevant pKa values, the underlying principles of its aqueous equilibrium, and standard experimental protocols for pKa determination.

Understanding the Ionization of Piperidinium Acetate

This compound is the salt formed from the neutralization reaction between piperidine, a secondary amine and weak base, and acetic acid, a carboxylic acid and weak acid. When dissolved in water, the salt dissociates completely into its constituent ions: the piperidinium ion (the conjugate acid of piperidine) and the acetate ion (the conjugate base of acetic acid).

The pH of an aqueous solution of this compound is determined by the relative strengths of the piperidinium ion as an acid and the acetate ion as a base. This is quantified by their respective pKa and pKb values. The piperidinium ion will hydrolyze water to produce hydronium ions, while the acetate ion will hydrolyze water to produce hydroxide (B78521) ions.

The key to understanding the system is not a single pKa for the salt itself, but rather the individual pKa values of the acidic and basic components.

Quantitative Data: Acid Dissociation Constants

The relevant pKa values for understanding the behavior of this compound in an aqueous solution are summarized below.

| Compound/Ion | Chemical Formula | Type | pKa Value |

| Piperidinium Ion | C₅H₁₁NH₂⁺ | Conjugate Acid | 11.1[1] |

| Acetic Acid | CH₃COOH | Weak Acid | 4.76[2][3][4][5] |

The pKa of the piperidinium ion is significantly higher than the pKa of acetic acid, indicating that piperidine is a stronger base than acetate is an acid.

Acid-Base Equilibrium in Aqueous Solution

The following diagram illustrates the dissociation of this compound and the subsequent equilibria of the piperidinium and acetate ions in water. The balance between these two equilibria determines the pH of the solution.

Caption: Acid-base equilibria of this compound in water.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in chemical and pharmaceutical sciences. The two most common methods are potentiometric titration and UV-Vis spectrophotometric titration.[6][7][8]

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change using a pH meter (potentiometer).[7][8][9] The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurements.[9]

-

Sample Preparation:

-

Prepare a solution of the analyte (e.g., piperidine or acetic acid) of known concentration, typically around 1-10 mM.

-

To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[9]

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases.[9][10]

-

-

Titration:

-

Place the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

For a basic analyte like piperidine, titrate with a standardized strong acid (e.g., 0.1 M HCl). For an acidic analyte like acetic acid, titrate with a standardized strong base (e.g., 0.1 M NaOH).[9]

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

The pKa corresponds to the pH at the half-equivalence point (the point where half of the analyte has been neutralized). This can be found from the midpoint of the steepest part of the titration curve.

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

This method is suitable for compounds that possess a chromophore close to the ionizing group, resulting in a change in the UV-Vis absorbance spectrum as a function of pH.[6]

Methodology:

-

Instrument Setup: Use a UV-Vis spectrophotometer, preferably with a temperature-controlled cuvette holder.

-

Preliminary Scans:

-

Record the UV-Vis spectrum of the analyte in a highly acidic solution (e.g., pH << pKa) to obtain the spectrum of the fully protonated species.

-

Record the spectrum in a highly basic solution (e.g., pH >> pKa) to obtain the spectrum of the fully deprotonated species.

-

Identify the wavelength(s) of maximum absorbance difference between the two species.

-

-

Sample Preparation:

-

Prepare a series of buffer solutions with a range of known pH values spanning the expected pKa (e.g., pKa ± 2 pH units).[6]

-

Add a constant, known concentration of the analyte to each buffer solution.

-

-

Measurement:

-

Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

-

-

Data Analysis:

-

Plot the measured absorbance against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at which the absorbance is exactly halfway between the minimum and maximum absorbance values.

-

The pKa can also be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - Aᵢ) / (Aᵤ - A)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized species, and Aᵤ is the absorbance of the un-ionized species.

-

Caption: Workflow for pKa determination by spectrophotometry.

Conclusion

The term "pKa of this compound" is best understood by examining the individual pKa values of its constituent ions: the piperidinium cation (pKa ≈ 11.1) and the acetate anion (whose conjugate acid has a pKa of ≈ 4.76). These values are critical for predicting the ionization state and, consequently, the physicochemical properties of the substance at a given pH. The experimental determination of these pKa values can be reliably achieved through standard laboratory techniques such as potentiometric and spectrophotometric titrations, for which detailed protocols have been provided. For professionals in drug development and chemical research, a precise understanding of these acid-base fundamentals is indispensable for the rational design and application of molecules.

References

- 1. Answered: Н Н н Н piperidinium ion pK = 11.1 aziridinium ion pK = 8.0 | bartleby [bartleby.com]

- 2. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetic Acid [commonorganicchemistry.com]

- 4. Acetic acid - Wikipedia [en.wikipedia.org]

- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Notes & Protocols: Piperidinium Acetate Catalyzed Knoevenagel Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon double bonds. This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl compound, catalyzed by a base. Piperidinium (B107235) acetate (B1210297), an ionic liquid and organocatalyst, has emerged as an efficient and mild catalyst for this transformation.[1][2] Its use offers several advantages, including simple reaction procedures, mild reaction conditions, and the use of an inexpensive catalyst.[2] These attributes make it a valuable tool in the synthesis of various important compounds, including α,β-unsaturated dicarbonyls, cinnamic acids, and coumarins, which are key intermediates in the synthesis of natural products, therapeutic drugs, polymers, and cosmetics.[3]

This document provides detailed protocols for the preparation of piperidinium acetate and its application in the Knoevenagel condensation, along with a summary of reported yields and reaction conditions for various substrates.

Catalyst Preparation: this compound

This compound can be readily prepared by the acid-base reaction between piperidine (B6355638) and acetic acid.[1]

Protocol 1: Synthesis of this compound

Materials:

-

Piperidine

-

Acetic acid

-

Ethanol (B145695) (or other suitable alcohol solvent)

Procedure:

-

Dissolve piperidine (1.0 eq.) in ethanol in a reaction vessel.

-

Slowly add acetic acid (1.0 eq.) dropwise to the piperidine solution while stirring. The reaction is exothermic.

-

After the addition is complete, continue stirring the mixture for a predetermined time to ensure complete reaction.

-

The solvent can be removed under reduced pressure, or the product can be precipitated by crystallization to yield this compound.[1]

General Protocol for Knoevenagel Condensation

The following is a general procedure for the this compound-catalyzed Knoevenagel condensation. The specific reaction conditions, such as temperature and reaction time, may need to be optimized for different substrates.

Protocol 2: General Knoevenagel Condensation

Materials:

-

Aldehyde or ketone (1.0 eq.)

-

Active methylene compound (e.g., malononitrile, ethyl acetoacetate) (1.0 - 1.3 eq.)

-

This compound (catalytic amount, e.g., 10 mol%)

-

Solvent (e.g., ethanol, water, or solvent-free)

Procedure:

-

To a reaction vessel, add the aldehyde or ketone, the active methylene compound, and the solvent (if applicable).

-

Add the catalytic amount of this compound to the mixture.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 100°C).[4][5]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve filtering the product if it precipitates, or extracting the product with a suitable organic solvent.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Experimental Data

The following tables summarize the quantitative data for the this compound-catalyzed Knoevenagel condensation for various substrates.

Table 1: Knoevenagel Condensation of 5-Substituted-2-furaldehydes with Malonic Acid [4]

| Aldehyde (Substrate) | Malonic Acid (equiv) | This compound (equiv) | Temperature (°C) | Time (h) | Yield (%) |

| 5-(Hydroxymethyl)furfural | 1.3 | 1.0 | 100 | 3 | Good to Excellent |

| 5-(Acetoxymethyl)furfural | 1.3 | 1.0 | 100 | 3 | Good to Excellent |

| 5-(Chloromethyl)furfural | 1.3 | 1.0 | 100 | 3 | Good to Excellent |

| Furfural | 1.3 | 1.0 | 100 | 3 | Good to Excellent |

Table 2: Knoevenagel Condensation of Isatin with Active Methylene Compounds [5]

| Aldehyde (Substrate) | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Product |

| Isatin | Malononitrile | This compound | Water | 100 | 2-(2-Oxo-1,2-dihydro-indol-3-ylidene)-malononitrile |

| Isatin | Cyclohexane-1,3-dione | This compound | Water | 100 | 5-Dimethyl-2-(2-oxo-1,2-dihydro-indol-3-ylidine)cyclohexane-1,3-dione |

Table 3: Synthesis of 1-benzyl-2,6-diarylpiperidin-4-one [6]

| Acetone (equiv) | Benzaldehyde (equiv) | Benzylamine (equiv) | Catalyst (mol%) | Solvent | Yield (%) |

| 1 | 2 | 1 | 10 | Ethanol | - |

Visualizations

Experimental Workflow:

The general workflow for the this compound-catalyzed Knoevenagel condensation is depicted below.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Piperidinium Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing piperidinium (B107235) acetate (B1210297) as an efficient and mild catalyst. The methodologies outlined are suitable for professionals in chemical research and drug development, offering reliable procedures for the synthesis of chroman-4-ones, benzofuran-3-ones, and tetrahydrobenzo[b]pyran derivatives.

Introduction

Piperidinium acetate, an ionic liquid, serves as a highly effective catalyst in a variety of organic transformations, most notably in Knoevenagel and Michael addition cascade reactions. Its utility in the synthesis of heterocyclic frameworks is of significant interest due to its mild reaction conditions, simple work-up procedures, and cost-effectiveness. These attributes make it an attractive alternative to more harsh or expensive catalytic systems. This document details the application of this compound in the synthesis of three distinct classes of heterocyclic compounds, providing comprehensive experimental protocols, quantitative data, and visual workflows to aid in laboratory implementation.

Application 1: Synthesis of 2,3-Disubstituted Chroman-4-ones

This protocol describes a this compound-catalyzed cascade Knoevenagel and O-Michael addition reaction between o-hydroxyphenyl-β-diketones and various aldehydes to yield 2,3-disubstituted chroman-4-ones. This method is characterized by its operational simplicity and moderate to good yields.

Experimental Protocol

A mixture of the o-hydroxyphenyl-β-diketone (1.0 mmol), the respective aldehyde (1.2 mmol), and this compound (0.2 mmol) in ethanol (B145695) (10 mL) is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent to afford the pure 2,3-disubstituted chroman-4-one.

Data Presentation

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 2-phenyl-3-benzoyl-chroman-4-one | 12 | 85 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-3-benzoyl-chroman-4-one | 14 | 82 |

| 3 | 4-Methylbenzaldehyde | 2-(4-methylphenyl)-3-benzoyl-chroman-4-one | 12 | 88 |

| 4 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-3-benzoyl-chroman-4-one | 15 | 80 |

| 5 | 2-Naphthaldehyde | 2-(naphthalen-2-yl)-3-benzoyl-chroman-4-one | 16 | 75 |

| 6 | Cinnamaldehyde | 2-((E)-styryl)-3-benzoyl-chroman-4-one | 18 | 70 |

Workflow Visualization

Caption: Workflow for the synthesis of 2,3-disubstituted chroman-4-ones.

Application 2: Synthesis of 2,2-Disubstituted Benzofuran-3-ones

This protocol details the synthesis of 2,2-disubstituted benzofuran-3-ones through a this compound-catalyzed reaction of o-hydroxyphenyl-β-diketones. This transformation proceeds under mild conditions and provides the desired products in good yields.

Experimental Protocol

To a solution of the o-hydroxyphenyl-β-diketone (1.0 mmol) in ethanol (10 mL), this compound (0.3 mmol) is added. The reaction mixture is stirred at 50 °C and the reaction progress is monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel (ethyl acetate/hexane) to yield the pure 2,2-disubstituted benzofuran-3-one.

Data Presentation

| Entry | o-Hydroxyphenyl-β-diketone | Product | Time (h) | Yield (%) |

| 1 | 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 2-phenyl-2-benzoyl-benzofuran-3(2H)-one | 8 | 92 |

| 2 | 1-(2-hydroxyphenyl)-3-(p-tolyl)propane-1,3-dione | 2-(p-tolyl)-2-benzoyl-benzofuran-3(2H)-one | 8 | 90 |

| 3 | 1-(4-chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 6-chloro-2-phenyl-2-benzoyl-benzofuran-3(2H)-one | 10 | 85 |

| 4 | 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione | 5-methyl-2-phenyl-2-benzoyl-benzofuran-3(2H)-one | 9 | 88 |

| 5 | 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | 2-(4-methoxyphenyl)-2-benzoyl-benzofuran-3(2H)-one | 10 | 82 |

Workflow Visualization